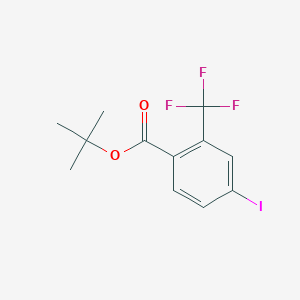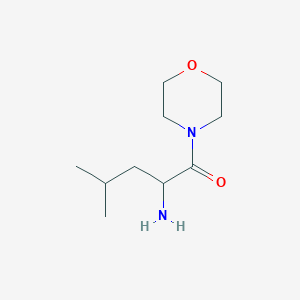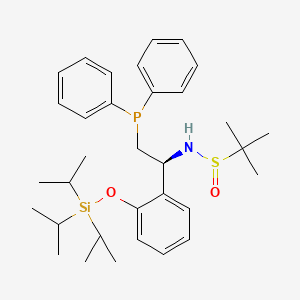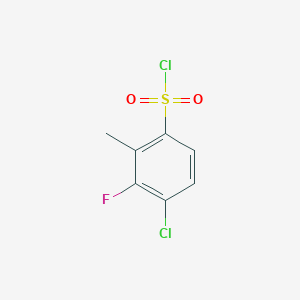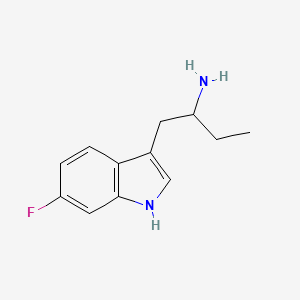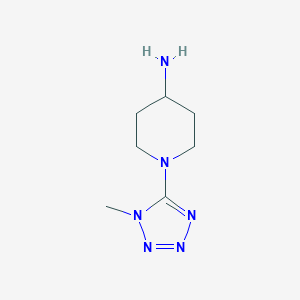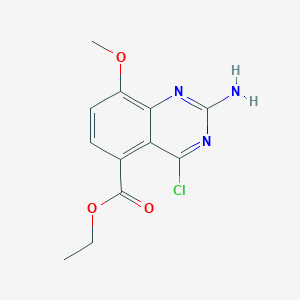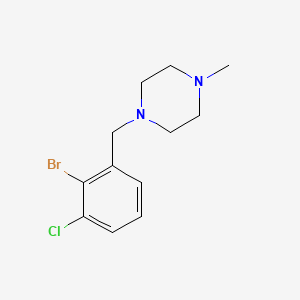
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a benzyl group substituted with bromine and chlorine atoms, attached to a piperazine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine typically involves the reaction of 2-bromo-3-chlorobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of a benzylpiperazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include hydroxyl, amino, or thiol-substituted benzylpiperazines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated benzylpiperazines.
Applications De Recherche Scientifique
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromo-3-chlorobenzyl)pyrrolidine
- 2-Bromo-3-chlorobenzyl alcohol
- 1-Bromo-3-chloropropane
Uniqueness
1-(2-Bromo-3-chlorobenzyl)-4-methylpiperazine is unique due to the presence of both bromine and chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The piperazine ring also imparts distinct pharmacological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H16BrClN2 |
|---|---|
Poids moléculaire |
303.62 g/mol |
Nom IUPAC |
1-[(2-bromo-3-chlorophenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C12H16BrClN2/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(14)12(10)13/h2-4H,5-9H2,1H3 |
Clé InChI |
NLVKCSWCQMKKNV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=C(C(=CC=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


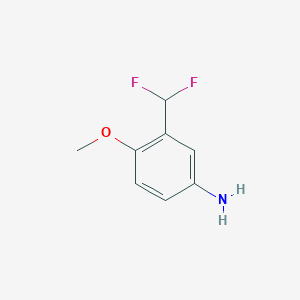
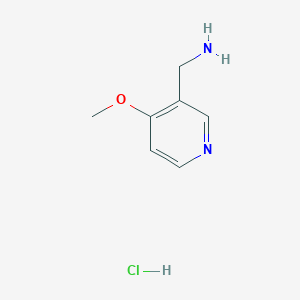
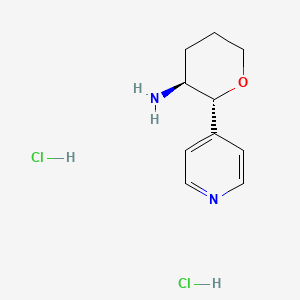

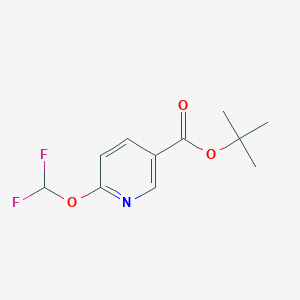
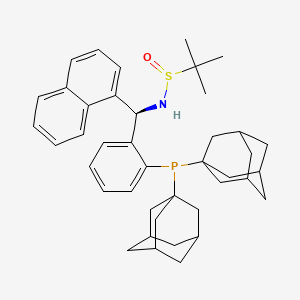
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
